1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-19-10-4-5-11-20(19)16-26-17-23(21-12-6-7-13-22(21)26)30(28,29)18-24(27)25-14-8-2-3-9-15-25/h4-7,10-13,17H,2-3,8-9,14-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYNVUCINKRXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by an azepane ring, an indole moiety, and a sulfonyl group. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 341.42 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes. For instance, derivatives of related indole compounds have demonstrated inhibitory activity against heat shock protein 90 (Hsp90), which is crucial for cancer cell proliferation and survival .
- Antiproliferative Effects : In vitro studies have suggested that the compound may induce apoptosis in cancer cell lines by modulating the expression of proteins involved in the apoptotic pathway, such as Bax and cleaved-caspase 3 .
- Interaction with Receptors : The indole structure allows for potential interactions with neurotransmitter receptors, which could influence neurological pathways and provide therapeutic effects in neurodegenerative diseases.
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antiproliferative | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential Hsp90 inhibitor | |
| Receptor Interaction | Possible modulation of neurotransmitter systems |
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Hsp90 Inhibition : A derivative similar to the compound under discussion showed significant antiproliferative activity against LoVo cells with an IC50 value of 0.02 μM. This study highlighted the potential for targeting Hsp90 as a therapeutic strategy in cancer treatment .
- Neuroprotective Effects : Research into related indole compounds has indicated neuroprotective properties, suggesting that modifications to the structure could enhance efficacy against neurodegenerative diseases such as Alzheimer's disease.
Scientific Research Applications
Therapeutic Applications
1. Antitumor Activity
Recent studies have highlighted the antitumor properties of 1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one. The compound has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that this compound effectively reduced the viability of breast cancer cells through the modulation of signaling pathways associated with cell survival and death .
2. Neuroprotective Effects
This compound exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease. The underlying mechanisms involve the modulation of neuroinflammatory responses and the enhancement of antioxidant defenses .
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been documented in several studies. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases. This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Demonstrated significant reduction in tumor size in animal models. |
| Study 2 | Neuroprotective properties | Showed decreased neuronal death in vitro under oxidative stress conditions. |
| Study 3 | Anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in treated models compared to controls. |
Q & A
Q. What are the recommended safety protocols for handling 1-(azepan-1-yl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs .
- First Aid Measures:
- Skin Contact: Wash immediately with soap and water; seek medical advice if irritation persists.
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Storage: Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
- Spill Management: Use absorbent materials (e.g., vermiculite) and avoid discharge into waterways .
Q. What synthetic routes are employed to prepare this compound?
Methodological Answer: The synthesis involves multi-step organic reactions:
Sulfonation: React the indole moiety with a sulfonyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C).
Alkylation: Introduce the 2-methylbenzyl group via nucleophilic substitution using NaH as a base in THF .
Ketone Formation: Couple the azepane ring using a Friedel-Crafts acylation with AlCl₃ as a catalyst .
Q. What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon骨架. For example, the sulfonyl group appears as a singlet near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 439.18) .
- X-ray Crystallography: Resolve crystal packing and bond angles using SHELXL software for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control: Lower reaction temperatures (e.g., –10°C) during sulfonation reduce side-product formation .
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency .
- Solvent Polarity: Use polar aprotic solvents (e.g., DCM) to stabilize intermediates during alkylation .
- Real-Time Monitoring: Employ TLC or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How are contradictions in spectral or crystallographic data resolved?
Methodological Answer:
- Data Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian) .
- Twinned Crystals: Use the Hooft parameter in SHELXL to refine datasets from twinned crystals, ensuring accurate bond-length discrepancies < 0.01 Å .
- Dynamic Effects: Account for conformational flexibility in NMR by variable-temperature (VT-NMR) studies .
Q. What methodologies assess the compound’s biological activity in medicinal chemistry research?
Methodological Answer:
- In Vitro Assays:
- Cellular Toxicity: MTT assays on HEK293 cells to evaluate cytotoxicity (EC₅₀) .
- ADME Profiling: Measure metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental solubility data?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
